molecular formula C16H12N2O2 B182055 N-(3-Phenyl-5-isoxazolyl)benzamide CAS No. 37853-32-0

N-(3-Phenyl-5-isoxazolyl)benzamide

Cat. No. B182055
CAS RN: 37853-32-0
M. Wt: 264.28 g/mol
InChI Key: WJNSQKPWMDVDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Phenyl-5-isoxazolyl)benzamide, also known as LY2334737, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-Phenyl-5-isoxazolyl)benzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes or signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation. N-(3-Phenyl-5-isoxazolyl)benzamide has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-Phenyl-5-isoxazolyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate the immune system. This compound has also been shown to have anti-viral properties and can inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-Phenyl-5-isoxazolyl)benzamide in lab experiments include its potency, selectivity, and broad range of biological activities. This compound has been extensively studied and optimized for high yield and purity. However, the limitations of using N-(3-Phenyl-5-isoxazolyl)benzamide include its potential toxicity and limited solubility in aqueous solutions. Care should be taken when handling this compound, and appropriate safety measures should be implemented.

Future Directions

There are several future directions for the study of N-(3-Phenyl-5-isoxazolyl)benzamide. One potential direction is the development of novel analogs with improved potency and selectivity. Another direction is the investigation of the potential therapeutic applications of this compound in different disease models. Additionally, the mechanism of action of N-(3-Phenyl-5-isoxazolyl)benzamide could be further elucidated to better understand its biological effects. Finally, the safety and toxicity of this compound could be further investigated to ensure its safe use in clinical settings.
Conclusion:
In conclusion, N-(3-Phenyl-5-isoxazolyl)benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been synthesized using an optimized method and has been tested in various in vitro and in vivo models. While there are limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of novel therapeutics.

Synthesis Methods

The synthesis of N-(3-Phenyl-5-isoxazolyl)benzamide involves the reaction of 3-phenyl-5-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with aniline to yield the final product, N-(3-Phenyl-5-isoxazolyl)benzamide. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

N-(3-Phenyl-5-isoxazolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been tested in various in vitro and in vivo models for its efficacy against different diseases. For example, it has been shown to inhibit the growth of breast cancer cells and reduce inflammation in animal models of rheumatoid arthritis.

properties

CAS RN

37853-32-0

Product Name

N-(3-Phenyl-5-isoxazolyl)benzamide

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C16H12N2O2/c19-16(13-9-5-2-6-10-13)17-15-11-14(18-20-15)12-7-3-1-4-8-12/h1-11H,(H,17,19)

InChI Key

WJNSQKPWMDVDCI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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